molecular formula C18H22N2O B1351553 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine CAS No. 54041-93-9

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

Cat. No. B1351553
CAS RN: 54041-93-9
M. Wt: 282.4 g/mol
InChI Key: QEBOYBVMAZLNLX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-phenylmethyl]piperazine (MPP) is a novel compound that has been studied for its potential applications in a variety of scientific fields. MPP is a piperazine derivative and is composed of a benzene ring connected to a piperazine ring. It is an aromatic compound with a molecular weight of 219.3 g/mol and a boiling point of 211 °C. MPP has been studied for its potential applications in medicinal chemistry, biochemistry, pharmacology, and other scientific fields.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives, including 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, are of significant interest in drug design due to their wide range of therapeutic applications. These applications span from central nervous system (CNS) agents to anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, antidiabetic, and antihistamine profiles. The flexibility of the piperazine ring as a pharmacophore allows for the design of molecules with varied medicinal potential, influenced significantly by the substitution pattern on the piperazine nucleus. This versatility underlines the importance of piperazine derivatives in drug discovery and development (Rathi, Syed, Shin, & Patel, 2016).

Metabolic Pathways and Drug Development

The metabolic pathways of arylpiperazine derivatives, including 1-[(4-Methoxyphenyl)-phenylmethyl]piperazine, are crucial in the clinical application of these compounds. These derivatives are metabolized through processes like CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which have varied effects on neurotransmitter receptors. Understanding these pathways is key in developing drugs with minimal side effects and optimal therapeutic efficacy (Caccia, 2007).

Anti-mycobacterial Activity

Piperazine and its analogues have shown significant anti-mycobacterial activity, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The review of piperazine-based anti-TB molecules highlights the role of piperazine as a core structure in developing new, safer, selective, and cost-effective anti-mycobacterial agents (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).

Emerging Treatment Options

Emerging treatment options for cryptosporidiosis, a disease caused by the protozoan parasite Cryptosporidium, have seen the development of new therapeutics. Among these, piperazine derivatives like MMV665917 have shown potent activity in animal models, highlighting the potential of piperazine compounds in addressing infections associated with diarrhea, malnutrition, and cognitive deficits in children (Love & Choy, 2021).

properties

IUPAC Name

1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-21-17-9-7-16(8-10-17)18(15-5-3-2-4-6-15)20-13-11-19-12-14-20/h2-10,18-19H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBOYBVMAZLNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)N3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389905
Record name 1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Methoxyphenyl)-phenylmethyl]piperazine

CAS RN

54041-93-9
Record name 1-[(4-methoxyphenyl)-phenylmethyl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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